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4-Ethynyl-1,1-dimethylcyclohexane
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Overview
Description
4-Ethynyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C10H16. It features a six-membered cyclohexane ring substituted with an ethynyl group (C≡C) and two methyl groups (CH3) at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1,1-dimethylcyclohexane can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product. Here is a typical synthetic route:
Step 1: Cyclohexanone is reacted with methylmagnesium bromide in diethyl ether to form 1-methylcyclohexanol.
Step 2: 1-methylcyclohexanol is treated with lithium aluminum hydride in diethyl ether to reduce the ketone group to a secondary alcohol, forming 1-methylcyclohexanol.
Step 3: The secondary alcohol is then dehydrated using acetylene and sodium hydroxide to form 4-methyl-1,1-dimethylcyclohexene.
Step 4: The alkyne group is introduced by reacting 4-methyl-1,1-dimethylcyclohexene with hydrochloric acid and acetylene to form 4-ethynyl-1,1-dimethylcyclohexene.
Step 5: The final step involves hydrogenation of the triple bond using palladium on carbon as a catalyst in ethanol to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-1,1-dimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the cyclohexane ring or the ethynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst can be used for hydrogenation.
Substitution: Halogens (e.g., Br2, Cl2) or organometallic reagents (e.g., Grignard reagents) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or organometallic derivatives.
Scientific Research Applications
4-Ethynyl-1,1-dimethylcyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of ethynyl-substituted compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ethynyl-1,1-dimethylcyclohexane depends on its specific application. In general, the ethynyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
1,1-Dimethylcyclohexane: Lacks the ethynyl group, resulting in different reactivity and properties.
4-Methyl-1,1-dimethylcyclohexane: Similar structure but without the ethynyl group, leading to different chemical behavior.
Cyclohexane derivatives: Various substituted cyclohexanes with different functional groups can be compared based on their reactivity and applications
Uniqueness: 4-Ethynyl-1,1-dimethylcyclohexane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications in various fields. The combination of the cyclohexane ring with the ethynyl and methyl groups makes it a valuable compound for research and industrial purposes.
Biological Activity
4-Ethynyl-1,1-dimethylcyclohexane is an organic compound characterized by a cyclohexane ring with a terminal ethynyl group and two methyl groups at the 1-position. Its molecular formula is C10H14, with a molecular weight of approximately 136.24 g/mol. This compound has garnered attention in various fields, including organic synthesis, drug discovery, and material science, due to its unique structural features and reactivity patterns.
The ethynyl group in this compound imparts significant reactivity, allowing it to participate in various chemical reactions:
- Oxidation : The ethynyl group can be oxidized to form carbonyl compounds.
- Reduction : The triple bond can be reduced to yield alkenes or alkanes.
- Substitution : The compound can undergo substitution reactions, particularly at the ethynyl site.
Common Reagents and Conditions
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | KMnO4, O3 | Various conditions depending on the target product |
Reduction | Pd/C (palladium on carbon) | Hydrogenation |
Substitution | Br2, Cl2 | Appropriate solvent and temperature |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The ethynyl group facilitates interactions that can modify the structure and function of biomolecules. Although specific biological activities have not been extensively documented, compounds with similar structures often exhibit significant pharmacological properties. These include potential applications in drug discovery due to their ability to interact with enzymes and receptors.
Comparative Analysis with Similar Compounds
Compounds structurally related to this compound often show interesting biological activities. The following table summarizes some of these compounds and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methylcyclohexane | Cyclohexane ring with one methyl group | Lacks ethynyl group; different reactivity |
1,1-Dimethylcyclohexane | Cyclohexane ring with two methyl groups | No ethynyl group; different chemical properties |
4-Methyl-1,1-dimethylcyclohexene | Cyclohexene ring with one methyl and double bond | Intermediate in synthesis; different reactivity due to double bond |
Research Findings
Recent studies have indicated that compounds containing ethynyl groups can enhance biological activity through various mechanisms:
- Drug Discovery : The reactivity of this compound makes it a candidate for further biological evaluation in drug development. Its ability to modify biomolecular structures could lead to new therapeutic agents.
- Material Science : This compound is utilized in synthesizing novel materials with specific properties that may have applications in biomedical fields.
Properties
Molecular Formula |
C10H16 |
---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
4-ethynyl-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H16/c1-4-9-5-7-10(2,3)8-6-9/h1,9H,5-8H2,2-3H3 |
InChI Key |
CGQORTFTCGPFPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C#C)C |
Origin of Product |
United States |
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